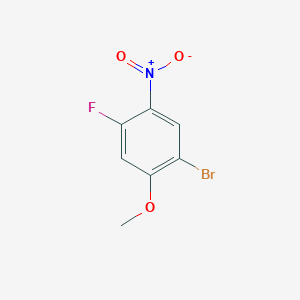

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

描述

Contextualization within Halogenated Aromatic Compounds and Nitrobenzene (B124822) Chemistry

1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene is situated at the intersection of two significant classes of organic compounds: halogenated aromatic compounds and nitrobenzenes. Halogenated aromatic hydrocarbons are compounds that feature one or more halogen atoms bonded to a benzene (B151609) ring. iloencyclopaedia.org These compounds are widely utilized as intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials due to the reactivity of the carbon-halogen bond. science.gov

Nitrobenzene and its derivatives are characterized by the presence of a nitro group (–NO₂) attached to a benzene ring. wikipedia.org The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. fiveable.me This property profoundly influences the reactivity of the aromatic ring, making nitroaromatics key precursors in many industrial syntheses, most notably in the production of anilines through the reduction of the nitro group. wikipedia.orgchemicalnote.com The presence of both halogen and nitro substituents on the same aromatic core, as seen in this compound, suggests a rich and complex reactivity profile, combining the characteristics of both compound classes.

Significance of the Methoxy (B1213986), Fluoro, Bromo, and Nitro Substituents in Chemical Synthesis and Reactivity

The chemical behavior of a substituted benzene derivative is dictated by the cumulative electronic effects of its substituents, which can be broadly categorized as inductive and resonance effects. libretexts.org The specific array of groups on this compound creates a nuanced electronic environment that is crucial for its role in chemical synthesis.

The influence of each substituent can be summarized as follows:

| Substituent | Type | Electronic Effect | Ring Activity | Directing Effect |

| -OCH₃ (Methoxy) | Alkoxy | Electron-donating (resonance) > Electron-withdrawing (inductive) | Activating | Ortho, Para |

| -F (Fluoro) | Halogen | Electron-withdrawing (inductive) > Electron-donating (resonance) | Deactivating | Ortho, Para |

| -Br (Bromo) | Halogen | Electron-withdrawing (inductive) > Electron-donating (resonance) | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | Nitro | Strongly electron-withdrawing (inductive and resonance) | Strongly Deactivating | Meta |

The interplay of these competing effects makes this compound a highly interesting substrate. msu.edu For electrophilic aromatic substitution, the activating methoxy group is in conflict with the three deactivating groups. For nucleophilic aromatic substitution, the presence of the strongly electron-withdrawing nitro group is particularly significant, as it can activate the ring for the displacement of a leaving group (like a halogen) located at an ortho or para position. lookchem.comacs.org

Current Research Landscape and Knowledge Gaps concerning this compound

A review of the scientific literature indicates that this compound is primarily recognized as a commercially available synthetic intermediate or research chemical. pharmaffiliates.combldpharm.comambeed.com Its properties are cataloged by various chemical suppliers, providing basic data for its use as a building block in more complex syntheses.

However, there is a notable scarcity of dedicated academic studies focusing on the specific reactivity, applications, or detailed physicochemical properties of this molecule. While research exists on compounds with similar substitution patterns, such as 1-bromo-4-fluoro-2-nitrobenzene (B1271562) or 4-fluoro-2-methoxy-1-nitrobenzene, the unique combination of the four substituents in this compound remains underexplored. nih.govscbt.com This constitutes a significant knowledge gap in the field. The lack of published, peer-reviewed data on its reaction kinetics, regioselectivity in various transformations, and its potential as a precursor to novel functional molecules highlights an opportunity for new research.

Scope and Objectives of Academic Inquiry for this compound

The identified knowledge gaps provide a clear framework for future academic investigation into this compound. The primary objectives of such research would be to:

Elucidate Reactivity and Regioselectivity: Conduct systematic studies of its behavior in key organic reactions. This includes exploring nucleophilic aromatic substitution to determine the relative reactivity of the fluoro and bromo substituents, reduction of the nitro group in the presence of other functionalities, and potential for further electrophilic substitution, carefully mapping the resulting product isomers.

Explore Synthetic Applications: Utilize the compound as a versatile starting material to construct more complex molecular architectures. The strategically placed functional groups could be manipulated sequentially to build libraries of compounds for screening in medicinal chemistry or materials science.

Perform Comprehensive Characterization: Undertake detailed spectroscopic and physical characterization beyond routine identification. Advanced techniques could provide deeper insight into its molecular structure and electronic properties, which is valuable for theoretical and computational studies predicting its reactivity. rsc.org

Develop and Optimize Synthetic Routes: Investigate novel and efficient synthetic pathways to produce this compound, potentially improving its availability and cost-effectiveness for the broader research community.

By addressing these objectives, the scientific community can fully unlock the synthetic potential of this multifaceted chemical building block.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅BrFNO₃ |

| CAS Number | 935288-20-3 |

| Molecular Weight | 250.02 g/mol |

| Physical Form | Solid |

Structure

3D Structure

属性

IUPAC Name |

1-bromo-4-fluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO3/c1-13-7-3-5(9)6(10(11)12)2-4(7)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIYDLQTZFEZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity, Reaction Mechanisms, and Derivatization of 1 Bromo 4 Fluoro 2 Methoxy 5 Nitrobenzene

Reactivity Profile of the Nitro Group on 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

The nitro group is a powerful electron-withdrawing group that strongly influences the reactivity of the aromatic ring. It is also a versatile functional handle that can be readily transformed into other functionalities, most notably an amino group, which opens up a vast array of subsequent chemical modifications.

Reduction to Amino Derivatives (e.g., via hydrogenation with Raney Ni, iron in acidic media, sodium sulfide)

The most common transformation of the nitro group in this compound is its reduction to the corresponding aniline (B41778), 4-Bromo-5-fluoro-2-methoxyaniline. This conversion is a critical step in the synthesis of various fine chemicals and pharmaceutical intermediates. Several established methods are effective for this reduction, demonstrating broad applicability to substituted nitroaromatics.

Catalytic hydrogenation is a widely used method. Reagents such as Raney Nickel (Raney Ni) under a hydrogen atmosphere are employed to efficiently reduce the nitro group while typically leaving the halogen substituents untouched. google.com A patent for a related compound, 4-fluoro-2-methoxy-1-nitrobenzene, details its reduction to 4-fluoro-2-methoxyaniline (B49241) using Raney Ni and hydrogen gas, illustrating the effectiveness of this catalyst system. google.com

Another robust method involves the use of metals in acidic media, a classic approach known as the Béchamp reduction. Typically, iron filings in the presence of an acid like hydrochloric acid or ammonium (B1175870) chloride are used. chemicalbook.com For instance, the reduction of the similar 4-bromo-2-fluoro-1-nitrobenzene (B105774) has been accomplished using iron and ammonium chloride in an ethanol/water solvent system. chemicalbook.com

Additionally, sodium sulfide (B99878) (Na₂S) or its hydrate, sodium sulfide nonahydrate (Na₂S·9H₂O), provides a milder, often more selective, method for nitro group reduction, particularly when other reducible functional groups are present. A patented process for preparing 3-bromo-4-methoxyaniline (B105698) utilizes sodium sulfide for the reduction of the nitro precursor, highlighting its industrial applicability. google.com These methods are readily adaptable for the synthesis of 4-Bromo-5-fluoro-2-methoxyaniline from the title compound.

| Reagent/System | Typical Conditions | Key Features | Applicable Precursor Example |

|---|---|---|---|

| Raney Ni / H₂ | Methanol (B129727) solvent, H₂ pressure (e.g., 3.0 kgs) | Clean, efficient, catalytic | 4-fluoro-2-methoxy-1-nitrobenzene google.com |

| Fe / NH₄Cl | Ethanol/Water solvent, heated (e.g., 90°C) | Cost-effective, widely used industrially | 4-bromo-2-fluoro-1-nitrobenzene chemicalbook.com |

| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solution, heated (e.g., 80-90°C) | Good for selective reductions | 3-bromo-4-methoxy nitrobenzene (B124822) google.com |

Mechanistic Investigations of Nitro Group Transformations

The reduction of aromatic nitro compounds to amines is a multi-step process involving the transfer of six electrons and six protons. The precise mechanism can vary depending on the reductant and reaction conditions. Two main pathways are generally considered: the direct (or hydrogenation) pathway and the condensation (or bimolecular) pathway.

The direct pathway involves a series of two-electron reductions of the nitrogen atom. The nitro group (R-NO₂) is first reduced to a nitroso group (R-NO), which is then reduced to a hydroxylamino group (R-NHOH), and finally to the amino group (R-NH₂).

Step 1: R-NO₂ + 2e⁻ + 2H⁺ → R-NO + H₂O

Step 2: R-NO + 2e⁻ + 2H⁺ → R-NHOH

Step 3: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

Under many catalytic hydrogenation conditions, the intermediate nitroso and hydroxylamino species are highly reactive and are not typically isolated. nih.govresearchgate.net

The condensation pathway becomes significant under certain conditions, particularly in alkaline media. In this route, the intermediate nitroso and hydroxylamino species can react with each other to form bimolecular condensed products. For example, the reaction between a nitrosoarene and a hydroxylaminoarene can form an azoxyarene (R-N=N(O)-R), which can be further reduced to an azoarene (R-N=N-R) and then a hydrazoarene (R-NH-NH-R). Cleavage of the N-N bond in the hydrazoarene ultimately yields the final aniline product. researchgate.netorientjchem.org

For this compound, the substituents on the ring can influence the reaction rate. The electron-donating methoxy (B1213986) group may decrease the rate of reduction, while the electron-withdrawing halogens can have the opposite effect. orientjchem.org However, specific mechanistic studies detailing the isolation of intermediates for this particular compound are not widely available in the literature.

Reactivity of Halogen Substituents (Bromine and Fluorine)

The presence of two different halogens, bromine and fluorine, at positions activated by the strong electron-withdrawing nitro group, allows for selective functionalization of the aromatic ring through distinct reaction pathways.

Nucleophilic Aromatic Substitution (SNAr) Reactions (e.g., displacement of fluorine by amines or imidazoles)

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strongly electron-withdrawing groups, such as a nitro group, at the ortho or para positions. libretexts.org In this compound, the fluorine atom is para to the nitro group, and the bromine atom is ortho. Both positions are therefore activated towards nucleophilic attack.

The mechanism proceeds via a two-step addition-elimination sequence. First, the nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com In the second, faster step, the leaving group (halide ion) is expelled, restoring the aromaticity of the ring.

A crucial aspect of SNAr reactions is the nature of the leaving group. The reactivity order for halogens is typically F > Cl > Br > I. masterorganicchemistry.com This is contrary to SN1 and SN2 reactions and is because the first step, the nucleophilic attack, is the rate-determining step. youtube.com The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack by a nucleophile. youtube.com

Consequently, in this compound, the fluorine atom is preferentially displaced by nucleophiles such as amines, alkoxides, or imidazoles, while the bromine atom remains intact. This selective reactivity allows for the introduction of various substituents at the C-4 position. For example, reaction with an amine (R₂NH) would yield 1-Bromo-2-methoxy-5-nitro-4-(dialkylamino)benzene.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling for biphenyl (B1667301) derivatives)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organohalide with an organoboron compound, is a prominent example. researchgate.net

The reactivity of aryl halides in these reactions is governed by the ease of oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity trend is the inverse of that seen in SNAr reactions: I > Br > Cl >> F. The C-Br bond is significantly more reactive than the very strong and less polar C-F bond.

Therefore, when this compound is subjected to Suzuki-Miyaura coupling conditions, the reaction occurs exclusively at the C-Br bond. This allows for the selective synthesis of biphenyl derivatives, where an aryl, heteroaryl, or vinyl group from a boronic acid or ester replaces the bromine atom, leaving the fluorine atom untouched. researchgate.net This selective reactivity makes the compound a valuable building block for complex molecular architectures.

| Reaction Type | Reactive Site | Typical Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | Ar-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Biphenyl derivatives |

Comparative Reactivity Studies of Bromine vs. Fluorine

The differential reactivity of the bromine and fluorine substituents in this compound is a cornerstone of its synthetic utility. This selectivity is dictated by the mechanisms of the reactions being performed.

In Nucleophilic Aromatic Substitution (SNAr): Fluorine is the more reactive halogen and acts as the leaving group. Its high electronegativity makes the carbon to which it is attached highly electrophilic, facilitating the rate-determining nucleophilic attack. The strength of the C-F bond is irrelevant to the reaction rate, as bond cleavage occurs in the fast, second step. youtube.com

In Palladium-Catalyzed Cross-Coupling: Bromine is the reactive halogen. The mechanism hinges on the oxidative addition of the palladium catalyst, a step that readily breaks the weaker C-Br bond but is generally unable to cleave the much stronger C-F bond under standard conditions.

This orthogonal reactivity allows for a sequential and controlled functionalization strategy. One can first perform a nucleophilic aromatic substitution to replace the fluorine atom and then use the remaining bromine atom as a handle for a subsequent cross-coupling reaction, or vice versa. This predictable selectivity makes this compound a valuable and versatile intermediate in multi-step organic synthesis.

Reactivity of the Methoxy Group

The methoxy group (-OCH₃) in this compound is a key functional group that can participate in several reactions. Its reactivity is influenced by the presence of the other substituents on the benzene (B151609) ring.

One of the primary reactions of the methoxy group is ether cleavage , which typically occurs under harsh acidic conditions. Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) can cleave the ether bond to yield the corresponding phenol. The reaction proceeds via protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide ion.

In addition to acidic cleavage, the methoxy group can be a target for oxidative demethylation . Certain oxidizing agents can remove the methyl group, converting the methoxy substituent into a hydroxyl group. For instance, studies on the O-demethylation of 1-methoxy-4-nitrobenzene by rabbit cytochrome P450 1A2 have shown the production of 4-nitrophenol (B140041) and formaldehyde (B43269) nih.gov. While this is a biological example, it demonstrates the potential for oxidative cleavage of the methyl-aryl ether bond.

The reactivity of the methoxy group is also pertinent in the context of nucleophilic aromatic substitution (SNAr) . While not a direct reaction of the methoxy group itself, its strong electron-donating nature can influence the feasibility of displacing other leaving groups on the ring. However, in highly activated aromatic systems, the methoxy group itself can sometimes be displaced by a strong nucleophile, although this is less common than the displacement of halogens or a nitro group.

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Ether Cleavage | Strong acids (e.g., HI, HBr) | Phenol derivative |

| Oxidative Demethylation | Oxidizing agents (e.g., cytochrome P450) | Phenol derivative |

Electrophilic Aromatic Substitution Tendencies (e.g., Friedel-Crafts)

Electrophilic aromatic substitution (EAS) on the this compound ring is significantly influenced by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho, para-director. Conversely, the nitro group is a powerful deactivating group and a meta-director. The bromo and fluoro substituents are deactivating yet ortho, para-directing.

The strong deactivating effect of the nitro group makes electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, challenging to perform. The benzene ring is rendered electron-deficient, thus less susceptible to attack by electrophiles.

Friedel-Crafts reactions , both alkylation and acylation, are generally not feasible on strongly deactivated aromatic rings. The presence of the nitro group effectively prevents these reactions from occurring under standard conditions. In fact, nitrobenzene is sometimes used as a solvent for Friedel-Crafts reactions due to its inertness.

Should an electrophilic substitution reaction be forced to occur, the position of the incoming electrophile would be determined by a complex interplay of the directing effects of the present substituents. The powerful ortho, para-directing influence of the methoxy group would compete with the meta-directing effect of the nitro group and the ortho, para-directing effects of the halogens. The available positions for substitution are C3 and C6. Predicting the major product would likely require computational analysis to determine the most electronically favored position.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -Br | 1 | Deactivating | ortho, para |

| -OCH₃ | 2 | Activating | ortho, para |

| -F | 4 | Deactivating | ortho, para |

| -NO₂ | 5 | Strongly Deactivating | meta |

Exploration of Other Directed Transformations

Beyond electrophilic substitution, the functional groups on this compound allow for a variety of other transformations.

Oxidation: The aromatic ring itself is generally resistant to oxidation due to the presence of the deactivating nitro group. However, the methoxy group can be susceptible to oxidation as previously mentioned. Photoexcited nitroarenes have been shown to act as versatile anaerobic oxidants for a variety of functional groups, suggesting the possibility of intramolecular or intermolecular photo-oxidation reactions under specific conditions chemrxiv.orgacs.org. Studies on the oxidation of substituted phenols have also provided insights into the reactivity of related compounds psu.edu.

Acylation, Esterification, and Condensation: While direct Friedel-Crafts acylation of the ring is unlikely, the molecule could potentially be modified to undergo these reactions. For example, if the nitro group were reduced to an amine, this new functionality could participate in acylation and condensation reactions. Esterification is also a possibility if a hydroxyl group is introduced, for instance, through the cleavage of the methoxy group. The esterification of nitrobenzoic acids is a known process, indicating that the nitro group does not necessarily interfere with this type of reaction on a substituent google.com.

Cyclization: The presence of multiple functional groups offers the potential for intramolecular cyclization reactions to form heterocyclic systems, depending on the introduction of other reactive sites or the modification of existing ones. For instance, reduction of the nitro group to an amine, followed by reactions involving the adjacent methoxy or bromo substituents, could lead to the formation of fused ring systems.

Ammoniation: This would likely proceed via nucleophilic aromatic substitution, where an amine source displaces one of the leaving groups on the ring, most likely a halogen or the nitro group, if the ring is sufficiently activated.

Diazotization: This reaction requires the presence of a primary aromatic amine. Therefore, this compound would first need to undergo reduction of its nitro group to an amino group. The resulting aniline derivative could then be treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt icrc.ac.irgoogle.comchemicalnote.comresearchgate.netchegg.com. This diazonium salt would be a versatile intermediate for the synthesis of a wide range of other compounds.

Azide (B81097) Reactions: The introduction of an azide group could be achieved through nucleophilic substitution of one of the halogens with an azide salt. Organic azides are useful precursors for the synthesis of amines via reduction and can participate in cycloaddition reactions, such as the well-known "click" chemistry masterorganicchemistry.comstanford.edu. The reaction of azide ions with α,β-unsaturated nitro-compounds to form 1,2,3-triazoles has also been described rsc.org.

Derivatization Strategies for Analytical and Synthetic Utility

For analytical purposes, particularly for techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of a compound. While this compound possesses a chromophore (the nitroaromatic system) that allows for UV detection, its sensitivity might not be sufficient for trace analysis.

Pre-column derivatization strategies could be employed to improve its chromatographic properties or to introduce a more strongly absorbing chromophore or a fluorophore. A common strategy for nitroaromatic compounds involves the reduction of the nitro group to an amine. This amine can then be reacted with a variety of derivatizing agents researchgate.netrsc.org.

Common derivatizing agents for amines include:

Dansyl chloride (1-dimethylaminonaphthalene-5-sulfonyl chloride): Reacts with primary and secondary amines to produce highly fluorescent derivatives.

9-fluorenylmethyl chloroformate (FMOC-Cl): Also reacts with amines to yield fluorescent adducts nih.gov.

o-Phthaldialdehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives thermofisher.com.

1-fluoro-2,4-dinitrobenzene (FDNB) or Sanger's reagent: Reacts with amines to produce intensely colored dinitrophenyl (DNP) derivatives that can be detected by UV-Vis spectrophotometry libretexts.orgresearchgate.net.

These derivatization methods can significantly lower the limit of detection for the analyte in complex matrices nih.govacademicjournals.orgscience.govnih.gov.

Computational Chemistry Studies on Reaction Pathways and Selectivity

DFT calculations can be used to:

Predict the most likely sites for electrophilic and nucleophilic attack by calculating molecular electrostatic potentials and frontier molecular orbitals (HOMO and LUMO).

Determine the relative stability of reaction intermediates , such as the sigma complexes in electrophilic aromatic substitution, to predict the regioselectivity of reactions. For example, a DFT study on the electrophilic bromination of anisole (B1667542) and nitrobenzene provided insights into their respective regioselectivities rsc.org.

Model reaction pathways and calculate activation energies to understand the kinetics of different transformations. This can be particularly useful in cases with competing reaction pathways.

Elucidate reaction mechanisms , as demonstrated in computational studies on the formation of nitro-substituted isoxazolines via cycloaddition reactions mdpi.com.

Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 4 Fluoro 2 Methoxy 5 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei, revealing the structure, dynamics, reaction state, and chemical environment of molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed for a thorough structural confirmation.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information on the structure of a molecule by analyzing the chemical environment of the hydrogen atoms. The spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating effects of the substituents on the benzene (B151609) ring (bromo, fluoro, methoxy, and nitro groups).

The aromatic region would typically display two doublets, corresponding to the two protons on the benzene ring. The coupling between these protons, as well as potential coupling with the fluorine atom, would provide valuable information about their relative positions. The methoxy group would appear as a singlet in the upfield region of the spectrum.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

|---|---|---|---|

| 7.85 | d | J = 8.0 | H-6 |

| 7.25 | d | J = 10.0 | H-3 |

Note: This data is hypothetical and serves as an illustrative example.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and their chemical environment. For this compound, the spectrum would show signals for the six carbon atoms of the benzene ring and one for the methoxy group. The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon atom attached to the fluorine will show a characteristic splitting due to C-F coupling.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| 158.0 (d, ¹JCF = 250 Hz) | C-4 |

| 145.0 | C-2 |

| 142.0 | C-5 |

| 128.0 (d, ³JCF = 8 Hz) | C-6 |

| 115.0 (d, ²JCF = 22 Hz) | C-3 |

| 110.0 | C-1 |

Note: This data is hypothetical and serves as an illustrative example.

¹⁹F NMR Spectroscopy

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used to identify and characterize fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would exhibit a single resonance for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the aromatic ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a crucial tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. For this compound (C₇H₅BrFNO₃), the expected exact mass can be calculated. Analysis of the protonated molecule, [M+H]⁺, and the molecular ion, [M]⁺, would confirm the elemental composition. The isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a characteristic M and M+2 pattern in the mass spectrum, providing definitive evidence for the presence of a bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is widely used for the identification, quantification, and purification of individual components of a mixture. In the context of this compound, LC-MS could be employed to monitor the progress of reactions where it is used as a starting material or to assess its purity. The retention time from the LC provides one level of identification, while the mass spectrum provides confirmation of the molecular weight and structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The absorption of IR radiation causes the bonds within the molecule to vibrate at specific frequencies, which are characteristic of the type of bond and the functional group it belongs to.

For this compound, the IR spectrum would be expected to exhibit a series of absorption bands corresponding to the vibrations of its constituent functional groups. The nitro group (-NO₂) is strongly electron-withdrawing and typically shows two distinct, strong stretching vibrations. wikipedia.org The aromatic ring itself will also produce characteristic bands. The presence of halogen substituents (bromo and fluoro) and a methoxy group will further influence the spectrum.

Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 | Strong |

| Symmetric Stretch | 1300 - 1370 | Strong | |

| Aromatic Ring (C=C) | Stretch | 1400 - 1600 | Medium to Weak |

| Methoxy (C-O) | Stretch | 1000 - 1300 | Strong |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |

| C-F | Stretch | 1000 - 1400 | Strong |

| C-Br | Stretch | 500 - 600 | Medium to Strong |

Note: The exact positions of the absorption bands can be influenced by the electronic effects of the various substituents on the benzene ring.

The asymmetric and symmetric stretching vibrations of the nitro group are typically strong and easily identifiable. nih.gov The aromatic C=C stretching bands can provide information about the substitution pattern of the benzene ring. The strong absorption from the C-O stretch of the methoxy group and the C-F stretch are also key identifying features. The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The wavelength of light absorbed is dependent on the energy difference between these electronic states.

Aromatic compounds, such as this compound, exhibit characteristic UV-Vis absorption bands arising from π → π* transitions within the benzene ring. up.ac.za The presence of substituents on the ring can significantly affect the position (λmax) and intensity (molar absorptivity, ε) of these absorption bands.

The nitro group (-NO₂) is a strong chromophore (a light-absorbing group) and also a powerful auxochrome (a group that modifies the absorption of a chromophore). Its electron-withdrawing nature, through both inductive and resonance effects, can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the benzene π → π* transitions. up.ac.zastackexchange.com The methoxy group (-OCH₃) is an electron-donating group and can also influence the electronic transitions. The halogens (bromo and fluoro) have a more complex effect, with their inductive electron-withdrawing and resonance electron-donating properties.

For this compound, the UV-Vis spectrum is expected to show absorption bands characteristic of a substituted nitrobenzene (B124822). The interaction of the various substituents will determine the precise λmax values. Generally, nitroaromatic compounds display a strong absorption band in the UV region. iu.eduresearchgate.net

Expected UV-Vis Absorption Data for this compound

| Transition Type | Expected λmax Range (nm) | Comments |

| π → π* (B-band) | 250 - 300 | This band, originating from the benzene ring, is typically shifted to longer wavelengths due to the presence of the nitro and other substituents. |

| n → π* | ~340 | A weaker absorption band associated with the nitro group may also be observed. nih.gov |

Note: The solvent used to record the spectrum can also influence the λmax values.

X-ray Crystallography for Solid-State Structural Elucidation (e.g., for related nitro-substituted compounds)

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, offering a definitive picture of the molecule's solid-state conformation and packing.

In the solid state, the geometry of the benzene ring in this compound is expected to be largely planar. The substituents will be arranged around the ring, and their orientations will be influenced by steric and electronic factors. The nitro group is known to play a significant role in the crystal packing of molecules, often participating in C-H···O and dipole-dipole interactions. researchgate.net These interactions can lead to the formation of specific packing motifs, such as herringbone or π-stacked arrangements.

Academic and Industrial Applications of 1 Bromo 4 Fluoro 2 Methoxy 5 Nitrobenzene and Its Derivatives

A Linchpin in Complex Organic Synthesis

The strategic placement of multiple functional groups renders 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene a valuable starting material for the construction of intricate molecular architectures. Organic chemists utilize this compound as a foundational element for creating novel molecules that would be otherwise difficult to synthesize. The differential reactivity of the bromine, fluorine, and nitro groups allows for selective chemical transformations, enabling the stepwise assembly of complex structures. This controlled reactivity is paramount in multi-step syntheses where precision is key to achieving the desired molecular framework.

Driving Innovation in Medicinal Chemistry and Drug Discovery

The derivatives of this compound have shown considerable promise in the pharmaceutical sector, serving as precursors to a range of pharmacologically active compounds and providing a robust scaffold for the design of new therapeutic agents.

A Precursor to Potent Pharmacologically Active Compounds

A significant application of this compound lies in its role as a precursor to potent therapeutic agents. A closely related derivative, 4-fluoro-2-methoxy-5-nitroaniline, which can be synthesized from the parent compound, is a key starting material in the production of Osimertinib. google.com Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. google.com This underscores the importance of the 4-fluoro-2-methoxy-5-nitro substitution pattern on the benzene (B151609) ring for the development of targeted cancer therapies.

A Scaffold for Designing Novel Therapeutic Agents

The inherent structure of this compound provides a versatile scaffold for the development of new drugs with potential anti-inflammatory and anti-cancer properties. The presence of halogen atoms is a common feature in many modern pharmaceuticals, often enhancing their efficacy and metabolic stability. nih.gov

Research into related brominated and fluorinated aromatic compounds has highlighted their potential in therapeutic design. For instance, various heterocyclic compounds incorporating substituted phenyl rings have been investigated for their anti-cancer activities. nih.govrsc.orgrsc.org The design of novel 1H-benzo[f]chromene derivatives has shown that the presence of a bromine atom on the aromatic scaffold can contribute to strong and selective cytotoxic activity against cancer cell lines. nih.gov Similarly, the development of pyridine-annulated purine (B94841) analogs as apoptotic anticancer agents demonstrates the utility of strategically substituted aromatic systems in drug discovery. rsc.org

In the realm of anti-inflammatory drug design, the hybridization of known nonsteroidal anti-inflammatory drugs (NSAIDs) with other molecular scaffolds is a promising strategy. nih.gov For example, new ibuprofen (B1674241) derivatives incorporating a 1,3-thiazolidine-4-one scaffold have been shown to possess improved anti-inflammatory and analgesic effects with a better safety profile. nih.gov While not directly employing this compound, these studies illustrate the principle of using substituted aromatic rings to modulate the pharmacological properties of therapeutic agents. The unique combination of substituents in this compound makes it an attractive candidate for similar scaffold-based drug design approaches.

A Tool in Pharmaceutical Research and Development

Beyond its direct application in drug synthesis, this compound and its derivatives are valuable tools in pharmaceutical research. They can be used to generate libraries of novel compounds for high-throughput screening to identify new drug leads. The ability to systematically modify the structure of this starting material allows researchers to explore the structure-activity relationships of new chemical entities, a critical step in the drug development process.

A Precursor in Agrochemical Research and Development

The development of new and effective agrochemicals is crucial for global food security. Halogenated aromatic compounds are a well-established class of intermediates in the synthesis of pesticides and herbicides. While specific examples of agrochemicals derived directly from this compound are not extensively documented in publicly available literature, the structural motifs present in this molecule are found in many active agrochemical ingredients. The bromo- and fluoro-substituents can enhance the biological activity and environmental persistence of these products. Therefore, this compound represents a valuable precursor for the synthesis of new agrochemical candidates.

Green Chemistry Principles Applied to the Synthesis and Transformations of 1 Bromo 4 Fluoro 2 Methoxy 5 Nitrobenzene

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, where all atoms of the reactants are incorporated into the final product. In the synthesis of 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene via nitration, the reaction efficiency is a key consideration.

C₇H₆BrFO + HNO₃ → C₇H₅BrFNO₃ + H₂O

The atom economy for this reaction can be calculated as follows:

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 1-Bromo-4-fluoro-2-methoxybenzene | C₇H₆BrFO | 221.03 |

| Nitric Acid | HNO₃ | 63.01 |

| Total Reactants | 284.04 | |

| This compound | C₇H₅BrFNO₃ | 266.02 |

| Water | H₂O | 18.02 |

Atom Economy (%) = (Molecular mass of desired product / Sum of molecular masses of all reactants) x 100

Atom Economy (%) = (266.02 / 284.04) x 100 ≈ 93.66%

While the atom economy is theoretically high, the actual reaction efficiency can be lower due to the formation of by-products and incomplete reactions. Maximizing reaction efficiency involves optimizing reaction conditions such as temperature, reaction time, and the ratio of reactants to minimize side reactions and increase the yield of the desired product.

Solvent Management and Sustainable Alternatives

Traditional nitration reactions often use excess sulfuric acid as both a catalyst and a solvent, leading to the generation of large amounts of acidic waste. Modern approaches focus on minimizing solvent use or replacing hazardous solvents with greener alternatives.

Greener Solvent Options for Nitration:

Ionic Liquids (ILs): Ionic liquids, such as 1-ethyl-3-methylimidazolium (B1214524) salts, have been explored as solvents for electrophilic nitration. nih.gov They offer advantages like low vapor pressure, thermal stability, and the potential for recycling, which can reduce waste and environmental impact. nih.govresearchgate.net The use of ionic liquids can also lead to easier product isolation. nih.gov

Perfluorocarbon Solvents: These solvents can be effective in nitration reactions, sometimes allowing for reactions at lower temperatures and producing less acidic waste. rsc.org They are immiscible with many organic and aqueous phases, facilitating product separation and solvent recycling. rsc.org

Solvent-Free Reactions: Developing solvent-free reaction conditions is a primary goal of green chemistry. While challenging for nitration due to the nature of the reagents, research is ongoing to perform these reactions with minimal or no solvent.

The selection of a greener solvent for the synthesis of this compound would depend on factors like solubility of the reactants, reaction efficiency, and the ease of solvent recovery and reuse.

Catalyst Design for Environmental Sustainability

The development of recyclable and environmentally benign catalysts is a cornerstone of green chemistry. In the context of nitrating 1-bromo-4-fluoro-2-methoxybenzene, moving away from stoichiometric amounts of sulfuric acid is a key objective.

Sustainable Catalytic Systems:

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites, clays, and mixed metal oxides, are promising alternatives to sulfuric acid. tandfonline.comncl.res.inscispace.com These catalysts can be easily separated from the reaction mixture by filtration, simplifying the work-up process and allowing for their reuse. researchgate.net For example, Hβ zeolite has been shown to be an effective and recyclable catalyst for the nitration of bromobenzene. researchgate.net

Supported Catalysts: Catalysts supported on solid materials, like MoO₃–SiO₂, can also be employed for aromatic nitration. researchgate.net These materials can exhibit high activity and can be regenerated and reused over multiple reaction cycles. researchgate.net

Catalyst-Free Aqueous Nitration: Some studies have explored the nitration of aromatic compounds in dilute aqueous nitric acid without the need for a co-acid or catalyst, which significantly improves the environmental profile of the process. nih.govfrontiersin.org

Waste Minimization and By-product Utilization

Traditional nitration processes generate significant amounts of waste, primarily in the form of spent acids. rsc.org Minimizing this waste is a critical aspect of making the synthesis of this compound more sustainable.

Strategies for Waste Reduction:

Acid Recycling: Implementing processes to recover and reconcentrate the spent sulfuric acid is a common industrial practice to reduce waste and raw material consumption. kbr.com

Stoichiometric Reagents: Using reagents in stoichiometric amounts, or with only a slight excess, can prevent the generation of large quantities of unreacted starting materials that require disposal.

By-product Prevention: Optimizing reaction conditions to improve selectivity for the desired product minimizes the formation of unwanted isomers or dinitrated products, which would otherwise constitute waste.

While the primary by-product in the ideal nitration reaction is water, in practice, other nitrated isomers or oxidized products can form. Finding applications for these by-products, a concept known as valorization, is an advanced green chemistry principle. However, for specialty chemicals like this compound, preventing the formation of by-products is often the more practical approach.

Process Intensification and Continuous Flow Chemistry

Process intensification involves the development of smaller, more efficient, and safer production technologies. unito.itsemanticscholar.org Continuous flow chemistry, particularly using millireactors or microreactors, offers significant advantages for highly exothermic reactions like nitration. beilstein-journals.orggoogle.comacs.org

Advantages of Continuous Flow Nitration:

Enhanced Safety: The small reaction volumes in continuous flow reactors minimize the risks associated with thermal runaway and explosions, which are concerns in large-scale batch nitrations. acs.orgresearchgate.net

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to higher yields and selectivity. beilstein-journals.orgnih.govnih.gov

Reduced Reaction Times: Continuous flow processes can significantly shorten reaction times from hours to minutes or even seconds. beilstein-journals.orgnih.gov

Scalability: Scaling up production is often simpler and safer in continuous flow systems by operating the reactor for longer periods or by using multiple reactors in parallel.

Applying continuous flow technology to the nitration of 1-bromo-4-fluoro-2-methoxybenzene could lead to a more efficient, safer, and environmentally friendly manufacturing process. ewadirect.comthieme-connect.de The precise control over reaction parameters would be particularly beneficial in achieving high selectivity for the desired 5-nitro isomer.

Future Research Trajectories for 1 Bromo 4 Fluoro 2 Methoxy 5 Nitrobenzene

Discovery of Novel and More Efficient Synthetic Pathways

While methods for the synthesis of polysubstituted nitroaromatic compounds are established, a key area of future research lies in the development of more efficient, sustainable, and cost-effective synthetic routes to 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene. Traditional nitration methods often involve harsh conditions and the use of strong acids, leading to environmental concerns. nih.govorgchemres.org Future investigations will likely focus on greener alternatives.

Key research objectives in this area include:

Catalytic Nitration: Exploring the use of solid acid catalysts, such as zeolites or sulfated metal oxides, to replace corrosive liquid acids like sulfuric acid. researchgate.netresearchgate.net These catalysts offer advantages in terms of reusability, reduced waste, and potentially higher regioselectivity.

Microwave-Assisted Synthesis: Investigating the application of microwave irradiation to accelerate reaction times and improve yields. researchgate.net Microwave-assisted organic synthesis has been shown to be a powerful tool for the rapid and efficient preparation of a wide range of organic compounds.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound. Flow chemistry offers enhanced safety, better process control, and easier scalability compared to traditional batch processes.

Late-Stage Functionalization: Devising synthetic strategies that allow for the introduction of the bromo, fluoro, methoxy (B1213986), and nitro groups in the later stages of a synthetic sequence. This approach would provide greater flexibility in the synthesis of derivatives and analogues.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Solid Acid Catalysis | Greener, reusable catalysts, improved selectivity. | Catalyst design and optimization, reaction condition screening. |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields. | Optimization of microwave parameters, solvent effects. |

| Flow Chemistry | Enhanced safety, scalability, process control. | Reactor design, optimization of flow parameters. |

| Late-Stage Functionalization | Synthetic flexibility, access to analogues. | Development of novel regioselective functionalization reactions. |

Development of Stereoselective and Enantioselective Transformations

The development of stereoselective and enantioselective reactions involving this compound is a promising avenue for future research, particularly for its potential applications in medicinal chemistry and the synthesis of chiral materials. frontiersin.orgresearchgate.net The presence of multiple reactive sites on the aromatic ring allows for a variety of transformations that could generate chiral centers.

Future research in this domain could explore:

Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions at the substituents of this compound. For instance, asymmetric nucleophilic aromatic substitution (SNAr) reactions could be developed to replace the fluorine or bromine atoms with chiral nucleophiles.

Chiral Derivatizing Agents: The synthesis of chiral derivatives of this compound by reacting it with enantiomerically pure reagents. mdpi.com These derivatives could serve as valuable intermediates in the synthesis of complex molecules.

Organocatalysis: The application of small organic molecules as catalysts for stereoselective transformations. elsevierpure.com Organocatalysis has emerged as a powerful tool in asymmetric synthesis and could be applied to reactions such as Michael additions or aldol (B89426) reactions involving derivatives of the title compound.

Advanced Computational Modeling for Predictive Reactivity and Structure-Activity Relationships

Computational chemistry offers powerful tools to predict the reactivity and potential biological activity of molecules like this compound, thereby guiding experimental work and accelerating the discovery process. nih.gov

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: Employing DFT to model the electronic structure and predict the reactivity of the different positions on the aromatic ring. rsc.org This can help in understanding the regioselectivity of various reactions.

Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of derivatives of this compound with their biological activity or toxicity. nih.govnih.govresearchgate.net Such models are invaluable in medicinal chemistry for the rational design of new drug candidates.

Molecular Docking Simulations: If a biological target is identified, molecular docking can be used to predict the binding mode and affinity of this compound derivatives to the target protein. This can provide insights into the mechanism of action and guide the design of more potent compounds.

Table 2 summarizes the potential applications of computational modeling for this compound.

| Computational Method | Application | Predicted Outcome |

| Density Functional Theory (DFT) | Reactivity and Mechanistic Studies | Regioselectivity of reactions, transition state energies. |

| QSAR | Drug Design, Toxicology | Prediction of biological activity and toxicity of derivatives. |

| Molecular Docking | Medicinal Chemistry | Binding affinity and mode to biological targets. |

Expanding the Scope of Applications in Emerging Fields

The unique combination of functional groups in this compound makes it a candidate for applications beyond traditional organic synthesis.

Potential emerging fields for its application include:

Materials Science: As a building block for the synthesis of novel organic electronic materials. The electron-withdrawing nitro group and the potential for polymerization through its other functional groups could be exploited in the design of organic semiconductors or fluorescent sensors. mdpi.com

Agrochemicals: The development of new pesticides or herbicides. Nitroaromatic compounds have a history of use in agrochemicals, and the specific substitution pattern of this molecule could lead to novel biological activities. nih.gov

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. Nitroaromatic compounds are present in a number of existing drugs, and this compound could serve as a starting point for the synthesis of new drug candidates targeting a variety of diseases. scielo.brnih.govacs.org

Interdisciplinary Research Synergies (e.g., integration with biological systems research)

The interface between chemistry and biology presents exciting opportunities for future research on this compound.

Areas for interdisciplinary investigation include:

Biocatalysis: The use of enzymes or whole microorganisms to perform selective transformations on the molecule. This could lead to more environmentally friendly and highly selective synthetic methods.

Biodegradation Studies: Investigating the microbial degradation pathways of this compound. cswab.org Understanding its environmental fate is crucial for assessing its long-term impact and for developing bioremediation strategies.

Mechanism of Action Studies: If derivatives of this compound show biological activity, interdisciplinary research will be essential to elucidate their mechanism of action at the molecular and cellular levels. This would involve a combination of chemical synthesis, biochemical assays, and cell biology techniques. The biological activity of nitroaromatic compounds is often linked to the bioreduction of the nitro group. researchgate.net

常见问题

Q. What are the recommended synthetic routes for 1-Bromo-4-fluoro-2-methoxy-5-nitrobenzene, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzene ring. A common approach includes:

Methoxy Introduction : Start with 2-methoxybenzene derivatives. Methoxy groups are often introduced via nucleophilic substitution or via protection/deprotection strategies.

Halogenation : Bromine and fluorine are introduced using electrophilic aromatic substitution (e.g., Br₂/FeBr₃ for bromination) or directed ortho-metalation (for fluorine) .

Nitration : Nitration is performed under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration or decomposition .

Optimization Tips :

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

Methodological Answer :

- Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (8:2 to 7:3) to separate polar nitro-containing products .

- Recrystallization : Ethanol or methanol at low temperatures (4°C) yields high-purity crystals due to the compound’s moderate solubility .

- HPLC : For analytical-scale purification, reverse-phase C18 columns with acetonitrile/water mobile phases provide >98% purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when characterizing derivatives of this compound?

Methodological Answer : Unexpected NMR signals often arise from:

- Rotamers : Methoxy and nitro groups can create rotational barriers. Use variable-temperature NMR (e.g., 25°C to 60°C) to observe coalescence .

- Residual Solvent Peaks : Deuterated solvents (e.g., CDCl₃) may contain impurities. Reference internal standards (e.g., TMS) and compare with PubChem data .

- Coupling Artifacts : Fluorine (¹⁹F) can split adjacent protons. Perform ¹H-¹⁹F HOESY or 2D NMR (COSY, HSQC) to assign signals unambiguously .

Q. How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer : The substituents direct reactivity as follows:

Q. Experimental Design :

Q. What strategies can reconcile contradictory bioactivity data observed in analogs of this compound?

Methodological Answer : Contradictions in antimicrobial or antitumor activity may stem from:

- Structural Isomerism : Compare regioisomers (e.g., 4-fluoro vs. 5-fluoro derivatives) to identify pharmacophoric motifs .

- Solubility Differences : Use logP calculations (e.g., ClogP) to correlate hydrophobicity with cell permeability .

- Metabolic Stability : Perform microsomal assays (e.g., liver S9 fractions) to assess nitro-group reduction rates, which influence toxicity .

Q. How can computational methods predict the regioselectivity of electrophilic attacks on this compound?

Methodological Answer :

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potential surfaces. Nitro and methoxy groups dominate directing effects .

- Hammett Constants : Apply σ⁺ values (-NO₂: +0.78, -OCH₃: -0.27) to predict substituent influence on reaction sites .

- MD Simulations : Simulate transition states for bromine displacement to identify kinetic vs. thermodynamic control .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。